molecular formula C13H19N3O2 B011876 Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate CAS No. 100451-18-1

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate

Cat. No. B011876
M. Wt: 249.31 g/mol
InChI Key: JWLGHFDFQXJOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate, often involves the reaction of specific precursors under controlled conditions. For instance, Galenko et al. (2015) described the synthesis of methyl 4-piperidinopyrrole-2-carboxylates through a one-pot mode by a relay catalytic cascade reaction, which might share similarities with the synthetic routes for the compound (Galenko, Novikov, Tomashenko, & Khlebnikov, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate, is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule. Hu Yang (2009) conducted such an analysis on a closely related compound, providing insights into the crystal structure and spatial configuration, which could be analogous to our compound of interest (Yang, 2009).

Scientific Research Applications

Synthesis and Anticancer Activity

One application involves the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, evaluated for their potential as anticancer agents. The synthesis process includes the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, followed by their evaluation as anticancer agents. Compounds synthesized in this process have shown promising anticancer activity, suggesting the utility of ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate as a key intermediate in the development of new anticancer drugs (Rehman et al., 2018).

Antituberculosis Activity

Another significant application is in the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research demonstrates the compound's potential in the development of new antituberculosis agents, highlighting its versatility in medicinal chemistry (Jeankumar et al., 2013).

Synthesis of Pyrimidines and Isoquinolines

Additionally, ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate serves as a precursor in the synthesis of pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, compounds of interest for their potential pharmacological properties (Paronikyan et al., 2016).

Analytical and Spectral Study of Organic Ligands

Research also extends to the analytical and spectral study of furan ring-containing organic ligands derived from ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, exploring their synthesis, characterization, and potential antimicrobial activity. This underscores the compound's application in the development of new materials with potential bioactivity (Patel, 2020).

Safety And Hazards

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGHFDFQXJOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate

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